molecular formula C12H17Cl2N B13282638 [(3,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine

[(3,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13282638
M. Wt: 246.17 g/mol
InChI Key: LERNFONGJWMQJN-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methylamine is a tertiary amine featuring a 3,4-dichlorophenylmethyl group attached to a branched 3-methylbutan-2-yl amine.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17Cl2N/c1-8(2)9(3)15-7-10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3

InChI Key

LERNFONGJWMQJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of (3,4-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

(3,4-Dichlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name Substituent Positions Amine Group Key Activity (IC₅₀ or EC₅₀) Source
(3,4-Dichlorophenyl)methylamine 3,4-Cl₂ 3-Methylbutan-2-yl N/A
BD 1008 3,4-Cl₂ Pyrrolidinyl ethyl Sigma receptor ligand
Compound 24 (Bfl-1 inhibitor) 3,4-Cl₂ 3-Methyl-piperazino (R) 0.6 μM (Bfl-1 IC₅₀)
dl-1-(2,4-Dichlorophenyl)-2-t-butyl-aminoethanol 2,4-Cl₂ t-Butyl-aminoethanol Inhibits FFA release at >10⁻⁴ M

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted)
(3,4-Dichlorophenyl)methylamine C₁₂H₁₇Cl₂N 246.18 ~3.5
(2,4-Dichlorophenyl)methylamine C₁₂H₁₇Cl₂N 246.18 ~3.4
BD 1008 C₁₅H₂₁Cl₂N₂ 316.25 ~2.8

Biological Activity

(3,4-Dichlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and comparative analysis with similar compounds based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C12H17Cl2NC_{12}H_{17}Cl_2N with a molecular weight of approximately 246.18 g/mol. Its structure consists of a dichlorophenyl group attached to a branched alkylamine, which may enhance its lipophilicity and receptor binding affinity, potentially influencing its biological activity.

Biological Activity

Research indicates that compounds with similar structures to (3,4-Dichlorophenyl)methylamine often exhibit significant biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Properties : The compound is being investigated for its ability to inhibit cell growth and induce apoptosis in cancer cells.

The mechanisms by which (3,4-Dichlorophenyl)methylamine exerts its biological effects may involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Cell Signaling Pathways : Influencing cellular signaling pathways that lead to altered cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and potential advantages of (3,4-Dichlorophenyl)methylamine over structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
[(3,4-Dichlorophenyl)methyl]amineLacks the branched alkyl groupDifferent solubility and reactivity
(3,4-Dichlorophenyl)methylamineContains a different branched alkyl groupVariation in biological activity
(3-Chlorophenyl)methylamineContains only one chlorine atomPotentially lower reactivity than dichloro analogs

The unique combination of functional groups in (3,4-Dichlorophenyl)methylamine may confer distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of [(3,4-Dichlorophenyl)methyl)(3-methylbutan-2-yl)amine exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values indicated effective inhibition at concentrations lower than those required for many traditional chemotherapeutics.
  • Antimicrobial Studies : Research has shown that the compound displays inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

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